molecular formula C28H32N2O2Si2 B14484084 N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} CAS No. 66258-98-8

N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}

Cat. No.: B14484084
CAS No.: 66258-98-8
M. Wt: 484.7 g/mol
InChI Key: WAJKMSFZBQENNE-UHFFFAOYSA-N
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Description

N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}: is a complex organic compound characterized by its unique structure, which includes a phenylene core and silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of 1,4-phenylenediamine with 4-(ethenyl(dimethyl)silyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of advanced materials and polymers.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug design and delivery systems.

    Industry: It is used in the production of high-performance materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(1,2-Phenylene)bis{4-(azidomethyl)benzamide}: This compound has a similar core structure but different functional groups, leading to distinct reactivity and applications.

    N,N’-(1,4-Phenylenebis(methylene))bis(4-methoxybenzamide): Another related compound with methoxy groups instead of silyl groups.

Uniqueness

N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} is unique due to the presence of silyl groups, which impart specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile materials.

Properties

CAS No.

66258-98-8

Molecular Formula

C28H32N2O2Si2

Molecular Weight

484.7 g/mol

IUPAC Name

4-[ethenyl(dimethyl)silyl]-N-[4-[[4-[ethenyl(dimethyl)silyl]benzoyl]amino]phenyl]benzamide

InChI

InChI=1S/C28H32N2O2Si2/c1-7-33(3,4)25-17-9-21(10-18-25)27(31)29-23-13-15-24(16-14-23)30-28(32)22-11-19-26(20-12-22)34(5,6)8-2/h7-20H,1-2H2,3-6H3,(H,29,31)(H,30,32)

InChI Key

WAJKMSFZBQENNE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C=C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[Si](C)(C)C=C

Origin of Product

United States

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